N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, material science, and analytical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 2-[4-(octyloxy)phenoxy]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, where nucleophiles can attack the carbon-nitrogen double bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone compounds with various functional groups.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Material Science: It can be used in the synthesis of metal complexes, which have applications in catalysis and material development.
Analytical Chemistry: The compound can serve as a ligand in the detection and quantification of metal ions in biological and environmental samples.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide involves its interaction with biological targets. The compound can chelate metal ions through its hydrazone linkage, forming stable complexes. These metal complexes can inhibit the activity of enzymes by binding to their active sites, thereby exerting antimicrobial effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-[(2-Hydroxynaphthalen-1-yl)methylidene]nicotinohydrazide
- (E)-N’-[(2-Hydroxynaphthalen-1-yl)methylidene]-4-oxopiperidine-1-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is unique due to its octyloxyphenoxy moiety, which imparts hydrophobic characteristics and enhances its solubility in organic solvents. This structural feature distinguishes it from other similar hydrazone compounds and broadens its range of applications in various fields.
Properties
Molecular Formula |
C27H32N2O4 |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-octoxyphenoxy)acetamide |
InChI |
InChI=1S/C27H32N2O4/c1-2-3-4-5-6-9-18-32-22-13-15-23(16-14-22)33-20-27(31)29-28-19-25-24-11-8-7-10-21(24)12-17-26(25)30/h7-8,10-17,19,30H,2-6,9,18,20H2,1H3,(H,29,31)/b28-19+ |
InChI Key |
FVDGXUQIDJAKGX-TURZUDJPSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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